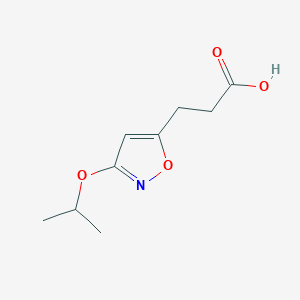

3-(3-Isopropoxy-isoxazol-5-yl)-propionic acid

Descripción

3-(3-Isopropoxy-isoxazol-5-yl)-propionic acid is a heterocyclic carboxylic acid derivative featuring an isoxazole ring substituted with an isopropoxy group at position 3 and a propionic acid side chain at position 5.

Propiedades

IUPAC Name |

3-(3-propan-2-yloxy-1,2-oxazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4/c1-6(2)13-8-5-7(14-10-8)3-4-9(11)12/h5-6H,3-4H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNEJAQNUBWVFHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NOC(=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Isopropoxy-isoxazol-5-yl)-propionic acid typically involves the formation of the isoxazole ring followed by the introduction of the propionic acid moiety. One common synthetic route includes the following steps:

Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Isopropoxy Group: The isopropoxy group can be introduced via nucleophilic substitution reactions.

Attachment of the Propionic Acid Moiety: This step often involves esterification followed by hydrolysis to yield the final product.

Industrial Production Methods

Industrial production methods for 3-(3-Isopropoxy-isoxazol-5-yl)-propionic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

3-(3-Isopropoxy-isoxazol-5-yl)-propionic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Hypoxia-Inducible Factor Modulation

One of the primary applications of 3-(3-Isopropoxy-isoxazol-5-yl)-propionic acid is its ability to modulate hypoxia-inducible factors (HIFs). HIFs are transcription factors that respond to changes in cellular oxygen levels, playing a crucial role in the body's response to hypoxia. Compounds that can stabilize HIFs are being researched for their potential to treat conditions related to anemia and ischemia by promoting erythropoietin (EPO) production, which stimulates red blood cell formation .

Anti-inflammatory Properties

Research indicates that derivatives of propionic acids, including 3-(3-Isopropoxy-isoxazol-5-yl)-propionic acid, may have anti-inflammatory effects. These compounds can inhibit specific pathways involved in inflammation, making them candidates for treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease. The modulation of cathepsin A, a protease involved in inflammatory processes, suggests that this compound could be beneficial in managing pain and inflammation .

Cancer Therapy

The compound's ability to influence cellular pathways related to growth and apoptosis positions it as a potential agent in cancer therapy. By enhancing the expression of genes that promote cell survival under low oxygen conditions, it may help protect normal cells during chemotherapy while targeting cancerous cells more effectively .

Stabilization of HIF

The stabilization of HIF by 3-(3-Isopropoxy-isoxazol-5-yl)-propionic acid leads to increased transcription of genes responsible for erythropoiesis and angiogenesis. This mechanism is particularly valuable in conditions where oxygen delivery is compromised, such as chronic obstructive pulmonary disease (COPD) or heart failure.

Inhibition of Cathepsin A

The compound also exhibits inhibitory effects on cathepsin A, which is involved in various physiological processes including inflammation and pain modulation. By inhibiting this enzyme, 3-(3-Isopropoxy-isoxazol-5-yl)-propionic acid could reduce pain and inflammation associated with chronic diseases .

Case Studies

Mecanismo De Acción

The mechanism by which 3-(3-Isopropoxy-isoxazol-5-yl)-propionic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparación Con Compuestos Similares

Structural Variations and Pharmacological Implications

The table below summarizes key structural analogues and their distinguishing features:

Key Differences and Functional Impacts

Heterocyclic Core Modifications: Replacement of isoxazole with oxadiazole (e.g., 3-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-propionic acid) alters electronic properties and metabolic stability. Larger ring systems, such as cyclohepta[d]isoxazole in (S)-4-AHCP, increase steric bulk, favoring selectivity for kainate receptors over AMPA receptors .

Substituent Effects: Isopropoxy vs. Hydroxy/Amino Groups: The isopropoxy group in the target compound increases lipophilicity, which may enhance CNS penetration compared to hydroxy-substituted analogues like AMPA . However, this substitution likely reduces direct receptor activation, as hydroxy groups in AMPA are critical for hydrogen bonding with glutamate receptors . Tetrazolyl and Amide Substituents: Tetrazolyl groups (e.g., in ) mimic carboxylates, enhancing ionic interactions with receptors. Amide substituents (e.g., β-(5-methyl-3-isoxazolylamide)-propionic acid) reduce acidity, affecting solubility and pharmacokinetics .

Pharmacological Activity :

- AMPA and its tetrazolyl analogues () exhibit strong agonist activity at glutamate receptors due to their polar substituents, whereas the target compound’s isopropoxy group may shift its role toward allosteric modulation or prodrug applications .

- Cyclohepta[d]isoxazole derivatives () demonstrate receptor subtype selectivity, highlighting how ring expansion can fine-tune pharmacological profiles .

Actividad Biológica

3-(3-Isopropoxy-isoxazol-5-yl)-propionic acid (CAS No. 882624-61-5) is an organic compound that has gained attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of 3-(3-Isopropoxy-isoxazol-5-yl)-propionic acid is . Its structure features an isoxazole ring, which is known for its diverse biological activities, linked to a propionic acid moiety. The presence of the isopropoxy group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Biological Activity Overview

Research into the biological activity of 3-(3-Isopropoxy-isoxazol-5-yl)-propionic acid has indicated several pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- Anti-inflammatory Effects : In vitro assays have shown that derivatives of propionic acid can modulate cytokine release in peripheral blood mononuclear cells (PBMCs), indicating potential anti-inflammatory activity. For instance, compounds structurally similar to 3-(3-Isopropoxy-isoxazol-5-yl)-propionic acid have demonstrated significant inhibition of TNF-α and IL-6 production in stimulated PBMCs .

- Anticancer Potential : Some studies have explored the antiproliferative effects of related compounds on various cancer cell lines, suggesting that modifications to the propionic acid structure could enhance anticancer efficacy.

Case Study 1: Anti-inflammatory Activity

A recent study evaluated a series of propanoic acid derivatives for their effect on cytokine release in PBMCs. The results indicated that certain derivatives significantly reduced TNF-α levels by 44–60% at higher concentrations. Notably, compounds with similar structural characteristics to 3-(3-Isopropoxy-isoxazol-5-yl)-propionic acid showed promising results in modulating inflammatory responses .

| Compound | TNF-α Inhibition (%) | IL-6 Modulation | IFN-γ Inhibition (%) |

|---|---|---|---|

| Compound A | 60 | No effect | 79 |

| Compound B | 44 | Increased | 44 |

| 3-(3-Isopropoxy-isoxazol-5-yl)-propionic acid | TBD | TBD | TBD |

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that certain derivatives of propionic acids exhibited antiproliferative effects. For example, compounds with specific substituents showed enhanced activity against breast and colon cancer cell lines, highlighting the importance of structural modifications for therapeutic efficacy .

The biological activity of 3-(3-Isopropoxy-isoxazol-5-yl)-propionic acid may involve several mechanisms:

- Cytokine Modulation : By inhibiting pro-inflammatory cytokines such as TNF-α and IL-6, this compound may help regulate immune responses.

- Enzyme Inhibition : Similar compounds have been shown to interact with various enzymes involved in inflammation and cancer pathways, suggesting a potential mechanism for its activity.

- Cell Proliferation Inhibition : The compound may induce apoptosis or inhibit cell cycle progression in cancer cells.

Q & A

Q. What are the recommended synthetic routes for 3-(3-Isopropoxy-isoxazol-5-yl)-propionic acid, and how can purity be optimized during synthesis?

The synthesis typically involves coupling isoxazole derivatives with propionic acid precursors. Key steps include:

- Esterification : Reacting 3-hydroxyisoxazole with isopropyl bromide under basic conditions to form the 3-isopropoxy intermediate.

- Alkylation : Introducing the propionic acid moiety via nucleophilic substitution or Mitsunobu reaction .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity. Monitor by HPLC (C18 column, UV detection at 254 nm) .

Q. How can the structural integrity of 3-(3-Isopropoxy-isoxazol-5-yl)-propionic acid be validated post-synthesis?

Q. What are the critical safety considerations for handling this compound in laboratory settings?

- Hazard Mitigation : Use PPE (gloves, goggles) to avoid skin/eye irritation. Work in a fume hood to prevent inhalation of aerosols .

- Storage : Keep in airtight containers at 4°C, away from moisture and oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 3-(3-Isopropoxy-isoxazol-5-yl)-propionic acid derivatives?

- Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, incubation times) to isolate variables.

- SAR Analysis : Systematically modify substituents (e.g., isopropoxy vs. methoxy groups) to assess impact on activity .

- Meta-Analysis : Cross-reference data from PubChem, Reaxys, and NIST to identify outliers or methodological biases .

Q. What advanced analytical methods are suitable for studying the metabolic fate of this compound in in vivo models?

- Untargeted Metabolomics : Use LC-QTOF-MS to detect phase I/II metabolites (e.g., glucuronides, sulfates).

- Isotopic Labeling : Track ¹³C-labeled propionic acid fragments in urine/serum via NMR .

- Microbial Profiling : Compare germ-free vs. conventional rodent models to differentiate host vs. gut microbiota-mediated metabolism .

Q. How can computational tools aid in retrosynthetic planning or mechanism elucidation for this compound?

- Retrosynthesis AI : Platforms like BenchChem’s Template_relevance model leverage Pistachio and Reaxys databases to propose one-step routes (e.g., esterification or Suzuki coupling) .

- DFT Calculations : Optimize transition states for key reactions (e.g., isoxazole ring formation) using Gaussian 16 with B3LYP/6-31G(d) basis set .

Q. What experimental strategies can address low stability of 3-(3-Isopropoxy-isoxazol-5-yl)-propionic acid in aqueous buffers?

- pH Control : Prepare stock solutions in anhydrous DMSO and dilute in phosphate buffer (pH 7.4) immediately before use.

- Stabilizers : Add antioxidants (e.g., 0.1% BHT) or chelating agents (EDTA) to prevent degradation .

- Stability-Indicating Assays : Monitor degradation products via UPLC-PDA at timed intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.